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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key findings from published research on
TAK-071, a novel muscarinic M1 receptor positive allosteric modulator. The information is
intended to enable researchers to understand and potentially replicate the pivotal experiments
that have defined the compound's pharmacological profile. This document summarizes
guantitative data in structured tables, details experimental protocols for key studies, and
provides visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

TAK-071 has been investigated in both preclinical models and human clinical trials,
demonstrating pro-cognitive effects and a favorable safety profile. As a positive allosteric
modulator (PAM) of the muscarinic M1 receptor, TAK-071 enhances the signal of the
endogenous neurotransmitter acetylcholine, a key player in cognitive processes. Clinical
research has primarily focused on its potential to treat cognitive impairment in
neurodegenerative disorders such as Parkinson's disease.
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Quantitative Data Summary

The following tables summarize the key quantitative findings from published clinical and
preclinical studies of TAK-071.

Table 1: Phase 2 Clinical Trial in Parkinson's Disease

with Cognitive Impairment

Outcome

TAK-071 Placebo Result p-value

Measure
Primary Endpoint
Stride Time Geometric Mean
Variability (with - - Ratio: 1.15(95%  0.16
cognitive load) Cl: 0.94-1.41)
Stride Time

o Geometric Mean
Variability

(without cognitive Ratio: 1.02 (95%  0.78

Cl: 0.88-1.18)
load)
Secondary
Endpoint
Least Squares
Cognitive Mean Difference: 0.01
Composite Score 0.22 (95% Cl: '

0.05-0.38)

Table 2: Phase 1 Clinical Trial in Healthy Volunteers
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Pharmacokinetic Parameter

Value

Mean Half-life

46.3 to 60.5 hours

Pharmacodynamic Outcome

Effect

Quantitative EEG (40-80 mg)

Increased power in the 7-9 Hz range (eyes

open)

Quantitative EEG (120-160 mg)

Increased power in the 16-18 Hz range and

reduced power in the 2-4 Hz range (eyes open

and closed)

Table 3: Preclinical Studies in Rodent Models of

Coghnitive Deficit

Study

Model

Key Finding

Scopolamine-induced

cognitive deficit in rats

Acetylcholinesterase inhibitor

co-administration

Subeffective doses of TAK-071
with an acetylcholinesterase
inhibitor significantly
ameliorated cognitive deficits.

[1]

Maternal immune activation

model of schizophrenia

Offspring of polyriboinosinic-
polyribocytidylic acid-treated

dams

TAK-071 improved sociability

and working memory deficits.

[2]

Genetic mouse model of

schizophrenia

miR-137 transgenic mice

TAK-071 improved deficits in
working memory, recognition
memory, sociability, and

sensorimotor gating.[2]

Experimental Protocols
Phase 2 Clinical Trial in Parkinson's Disease
(NCT04334317)[1][3]
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o Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial
conducted at 19 sites in the US.

» Participants: 54 individuals aged 40 to 85 years with a diagnosis of Parkinson's disease, a
history of falls, and mild-to-moderate cognitive impairment (Montreal Cognitive Assessment
score of 11 to 26). Participants were on stable antiparkinsonian medications and were not
taking acetylcholinesterase inhibitors.

« Intervention: Participants were randomized to receive either once-daily oral TAK-071 or a
matching placebo for six weeks. This was followed by a washout period of at least three
weeks, after which participants crossed over to the other treatment for another six weeks.

e Primary Outcome: The primary endpoint was the change from baseline in gait variability,
specifically stride time variability, measured during a two-minute walking test, both with and
without a cognitive load.

e Secondary Outcome: The secondary endpoint was a cognitive composite score that
measured attention, executive function, and memory.

Phase 1 First-in-Human Study in Healthy Volunteers

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
 Participants: Healthy volunteers.

« Intervention: Single and multiple ascending doses of TAK-071 were administered, both alone
and in combination with the acetylcholinesterase inhibitor donepezil.

o Outcome Measures: The study evaluated the safety, tolerability, pharmacokinetics, and
pharmacodynamics of TAK-071. Pharmacodynamic assessments included quantitative
electroencephalography (QEEG).

Preclinical Study: Scopolamine-Induced Cognitive
Deficits in Rats

o Animal Model: Rats were used to model cognitive deficits induced by the muscarinic
antagonist scopolamine.
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¢ Intervention: Subeffective doses of TAK-071 were administered in combination with an

acetylcholinesterase inhibitor.

o Key Measures: The study assessed the impact of the combination therapy on ameliorating
the cognitive deficits induced by scopolamine.
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Caption: TAK-071 acts as a positive allosteric modulator of the M1 receptor.

Experimental Workflow for the Phase 2 Clinical Trial
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Screening & Enrollment
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Caption: Crossover design of the Phase 2 clinical trial for TAK-071.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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